molecular formula C16H17N5O3S B12511940 4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-3-methyl-N-phenyl-1H-pyrazole-5-sulfonamide

4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-3-methyl-N-phenyl-1H-pyrazole-5-sulfonamide

Cat. No.: B12511940
M. Wt: 359.4 g/mol
InChI Key: UEVXVPOWYTVDAP-UHFFFAOYSA-N
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Description

Introduction to 4-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)-3-methyl-N-phenyl-1H-pyrazole-5-sulfonamide

Chemical Identity and IUPAC Nomenclature

The IUPAC name 4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-3-methyl-N-phenyl-1H-pyrazole-5-sulfonamide systematically describes the compound’s architecture:

  • Core framework : Two 1H-pyrazole rings.

    • The first pyrazole (attached via a carbonyl group) bears 3,5-dimethyl substitutions.
    • The second pyrazole features a 3-methyl group and a 5-sulfonamide moiety linked to an N-phenyl group.
  • Functional groups :

    • A carbonyl bridge (-CO-) connecting the pyrazole rings.
    • A sulfonamide group (-SO₂NH-) at position 5 of the second pyrazole, with a phenyl substituent on the nitrogen.
Table 1: Structural Breakdown of the IUPAC Name
Component Description Position
3,5-Dimethyl-1H-pyrazole First heterocycle with methyl groups at C3 and C5 Substituent at C4 of the parent pyrazole
1-Carbonyl Ketone group linking the two pyrazoles Between C1 of the first pyrazole and C4 of the second
3-Methyl Methyl group at C3 Parent pyrazole
N-Phenyl-5-sulfonamide Sulfonamide with phenyl group at N Position 5 of the parent pyrazole

This nomenclature adheres to International Union of Pure and Applied Chemistry (IUPAC) rules, prioritizing locants for substituents and functional groups. The molecular formula, derived from the systematic name, is C₁₆H₁₇N₅O₃S , with a molecular weight of 359.4 g/mol .

Historical Context of Pyrazole-Sulfonamide Hybrid Development

The rational design of pyrazole-sulfonamide hybrids emerged in the early 21st century as researchers sought to overcome limitations of traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Key milestones include:

  • 2010s : Recognition of sulfonamides as versatile enzyme inhibitors, particularly targeting cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
  • 2020s : Strategic hybridization of pyrazoles (known for metabolic stability) with sulfonamides to create dual COX-2/5-LOX inhibitors, reducing gastrointestinal toxicity compared to selective COX-2 blockers.
  • Recent advances : Computational modeling and fragment-based drug design have enabled precise tuning of hybrid structures for enhanced binding affinity and selectivity.

These hybrids exploit synergistic effects: pyrazoles contribute π-π stacking and hydrogen-bonding capabilities, while sulfonamides enhance electrostatic interactions with enzyme active sites.

Significance in Heterocyclic Chemistry Research

The compound’s significance arises from three facets of heterocyclic chemistry:

  • Synthetic versatility :

    • Pyrazole rings form via cyclocondensation of hydrazines with 1,3-diketones, allowing modular substitution patterns.
    • Sulfonamide incorporation employs sulfonyl chloride intermediates, enabling diverse N-aryl/alkyl modifications.
  • Structure-activity relationship (SAR) studies :

    • Methyl groups at pyrazole C3/C5 positions modulate lipophilicity and steric bulk, influencing membrane permeability.
    • The N-phenyl sulfonamide group enhances target affinity through hydrophobic interactions with enzyme subpockets.
  • Therapeutic potential :

    • Dual COX-2/5-LOX inhibition mitigates inflammation via complementary pathways, reducing prostaglandin and leukotriene synthesis.
    • Preclinical studies of analogous compounds show 10-100x greater potency than celecoxib in pain models, with minimized ulcerogenic effects.
Table 2: Comparative Analysis of Pyrazole-Sulfonamide Hybrids
Compound Key Features Biological Target
Target Compound 3,5-Dimethylpyrazole carbonyl, N-phenyl sulfonamide COX-2/5-LOX
Celecoxib Analog Pyrazole sulfonamide with trifluoromethyl Selective COX-2
Licofelone Derivative Pyrazole linked to benzothiophene Dual COX/LOX

Properties

Molecular Formula

C16H17N5O3S

Molecular Weight

359.4 g/mol

IUPAC Name

4-(3,5-dimethylpyrazole-1-carbonyl)-5-methyl-N-phenyl-1H-pyrazole-3-sulfonamide

InChI

InChI=1S/C16H17N5O3S/c1-10-9-11(2)21(19-10)16(22)14-12(3)17-18-15(14)25(23,24)20-13-7-5-4-6-8-13/h4-9,20H,1-3H3,(H,17,18)

InChI Key

UEVXVPOWYTVDAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(NN=C2S(=O)(=O)NC3=CC=CC=C3)C)C

Origin of Product

United States

Preparation Methods

Core Pyrazole Ring Synthesis

Cyclocondensation of Hydrazines with β-Diketones

The 3,5-dimethylpyrazole core is synthesized via exothermic reactions between pentane-2,4-dione (acetylacetone) and hydrazine derivatives. For example:

  • Reaction : 85% hydrazine hydrate reacts with acetylacetone in methanol at 25–35°C, yielding 3,5-dimethyl-1H-pyrazole quantitatively.
  • Mechanism : Keto-enol tautomerism directs cyclization, with methyl groups stabilizing the pyrazole ring.

Vilsmeier–Haack Formylation

To introduce formyl groups for subsequent coupling:

  • Procedure : 1H-pyrazol-5(4H)-ones undergo formylation–chlorination using POCl₃ and DMF, producing 4-formylpyrazole intermediates.
  • Yield : ~75–90% under reflux conditions.

Sulfonamide Group Introduction

Sulfonyl Chloride Formation

Pyrazole sulfonyl chlorides are critical precursors. Two primary methods are employed:

Chlorosulfonic Acid Treatment
  • Process : 3,5-dimethyl-1H-pyrazole reacts with chlorosulfonic acid (ClSO₃H) in chloroform at 0–60°C.
    Pyrazole + ClSO₃H → Pyrazole-SO₂Cl  
  • Yield : 90% after 10 h reflux.
Diazonium Salt Decomposition
  • Steps :
    • Aminopyrazole diazotized with NaNO₂/HCl.
    • SO₂ introduced in presence of CuCl₂ catalyst.
  • Example : 5-Aminopyrazole → Pyrazole-SO₂Cl (72% yield).

Sulfonamide Coupling

Sulfonyl chlorides react with aniline derivatives to form sulfonamides:

  • Conditions : Pyrazole-SO₂Cl + PhNH₂ in CH₂Cl₂ with DIPEA (2.5 equiv.), 16 h at 25°C.
  • Yield : 68–86% after column chromatography.

Carbonyl Bridge Formation

Carboxylic Acid Activation

The 3,5-dimethylpyrazole-1-carboxylic acid is activated as an acyl chloride:

  • Reagent : Thionyl chloride (SOCl₂) in refluxing toluene.
  • Intermediate : Pyrazole-COCl (95% purity).

Amide Coupling

Activated carbonyl reacts with the sulfonamide-containing pyrazole:

  • Method : Pyrazole-COCl + 3-methyl-N-phenyl-1H-pyrazole-5-sulfonamide in THF with trimethylamine.
  • Yield : 78–82% after 12 h reflux.

Alternative One-Pot Strategies

Microwave-Assisted Synthesis

  • Conditions : Hydrazines, diketones, and sulfonating agents irradiated at 100°C for 5–15 min.
  • Advantage : 30% higher yield vs. conventional heating.

Regioselective Trichloromethyl Enone Route

  • Steps :
    • Trichloromethyl enones + arylhydrazines → Pyrazole intermediates.
    • Methanolysis converts -CCl₃ to -COOCH₃.
  • Yield : 52–97% depending on substituents.

Comparative Analysis of Methods

Method Key Reagents Yield (%) Time (h) Advantages
Cyclocondensation Hydrazine, acetylacetone 95–100 2–4 High yield, simple conditions
Sulfonyl Chloride ClSO₃H, SOCl₂ 72–90 10–16 Scalable, versatile intermediates
Microwave Pd(dba)₂, DMSO 68–86 0.25–0.5 Rapid, energy-efficient
Trichloromethyl Enone Trichloroenones, MeOH 52–97 16–48 Regioselective, one-pot feasibility

Challenges and Optimizations

  • Regioselectivity : Use of electron-withdrawing groups (e.g., -NO₂) on hydrazines improves pyrazole ring orientation.
  • Purification : Silica gel chromatography (hexane:EtOAc 4:1) resolves regioisomers.
  • Catalysts : Trimethylamine or DIPEA enhances coupling efficiency by absorbing HCl byproducts.

Industrial-Scale Considerations

  • Cost : Chlorosulfonic acid and SOCl₂ are cost-effective but require corrosion-resistant equipment.
  • Safety : Diazonium intermediates necessitate low-temperature handling to prevent decomposition.
  • Green Chemistry : Microwave and one-pot methods reduce solvent waste by 40%.

Chemical Reactions Analysis

Formation of Pyrazole Ring

Pyrazoles can be synthesized from 1,3-diketones and hydrazines through a Knorr reaction. This process involves the condensation of the diketone with hydrazine, followed by cyclization and aromatization to form the pyrazole ring .

ReagentsConditionsYield
1,3-Diketone, HydrazineEthylene glycol, Room Temperature70-95%

Chemical Reactions of Pyrazole Sulfonamides

Pyrazole sulfonamides can undergo various chemical reactions due to their functional groups.

Hydrolysis

Pyrazole sulfonamides can undergo hydrolysis under basic conditions to form the corresponding sulfonamide and carboxylic acid derivatives.

Substitution Reactions

These compounds can participate in substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction

Oxidation reactions can modify the pyrazole ring or other functional groups, while reduction can be used to alter the oxidation state of certain moieties.

Biological Activities of Pyrazole Derivatives

Pyrazole derivatives, including those with sulfonamide groups, exhibit a range of biological activities, including antidiabetic, antibacterial, and anticancer properties .

Biological ActivityExample CompoundMechanism
AntidiabeticVarious PyrazolesInhibition of key enzymes
AntibacterialPyrazole SulfonamidesInterference with bacterial cell wall synthesis
AnticancerPyrazole DerivativesInhibition of cell proliferation pathways

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-3-methyl-N-phenyl-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrazole Derivatives

Compound Name/ID Key Substituents Molecular Weight (g/mol) Notable Functional Groups Reference
Target Compound 3,5-Dimethyl-pyrazole, sulfonamide, N-phenyl ~363.4* Sulfonamide, carbonyl linker -
5g (N-(3,5-di-t-Bu-4-OH-phenyl)-5-naphth-2-yl) Naphthyl, tert-butyl, hydroxyl 603.24 Carboxamide, bulky hydrophobic groups
3a (5-Chloro-N-(4-cyano-1-phenyl-pyrazol-5-yl)) Chlorine, cyano, phenyl 403.1 Carboxamide, electron-withdrawing CN
4h (5-p-Fluorophenyl, aminosulfonyl) Fluorophenyl, aminosulfonyl 630.10 Sulfonamide, halogen
3b (1-(4-Cl-phenyl)-5-Cl) Dichlorophenyl, cyano 437.1 Dual chlorine substituents
Compound 3a (Thienopyrazole hybrid) Thiophene, 3,5-dimethyl-pyrazole - Thiophene-pyrazole fusion

*Calculated based on molecular formula C16H17N5O3S.

Key Observations :

  • Sulfonamide vs. Carboxamide : The target compound’s sulfonamide group (R-SO2NH-) may improve solubility and hydrogen-bonding capacity compared to carboxamide analogs (e.g., 5g, 3a) .
  • Electron-withdrawing groups (e.g., Cl, CN in 3a–3d) increase electrophilicity, favoring interactions with nucleophilic enzyme residues .
  • Hybrid Systems: Thiophene-pyrazole hybrids (e.g., compound 3a in ) exhibit notable antitumor activity, suggesting that the target compound’s bis-pyrazole design could similarly target cancer-related pathways .

Pharmacological and Physicochemical Comparisons

Key Findings :

  • Antitumor Potential: Compounds with pyrazole-carboxamide scaffolds (e.g., 3a, 3b) show moderate to high cytotoxicity, with IC50 values in the micromolar range . The target compound’s sulfonamide group may further modulate selectivity toward tumor-associated carbonic anhydrases.
  • Anti-inflammatory Activity: Tert-butylphenol derivatives (e.g., 5g) are linked to COX-2 inhibition, a mechanism the target compound may share due to its N-phenyl sulfonamide group .
  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s carboxamides (e.g., EDCI/HOBt coupling), though yields may vary due to steric effects from the 3,5-dimethyl groups .

Biological Activity

The compound 4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-3-methyl-N-phenyl-1H-pyrazole-5-sulfonamide is a member of the pyrazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C16H17N5O3S
  • Molecular Weight : 359.41 g/mol
  • CAS Number : Not available
  • Purity : >90%

Pharmacological Activities

The biological activity of this compound is primarily linked to its pyrazole structure, which has been associated with various pharmacological effects:

  • Anticancer Activity : Pyrazole derivatives have shown significant anticancer properties. Studies indicate that compounds containing the pyrazole scaffold can inhibit the proliferation of various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancers. For instance, one study reported that certain pyrazole derivatives exhibit antiproliferative activity both in vitro and in vivo, suggesting their potential as anticancer agents .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. Pyrazole derivatives are often tested against cyclooxygenase enzymes (COX-1 and COX-2), with some showing selective inhibition comparable to standard anti-inflammatory drugs like celecoxib . The anti-inflammatory activity is crucial for developing treatments for conditions such as arthritis and other inflammatory disorders.
  • Antimicrobial Properties : Research has demonstrated that pyrazole compounds possess antimicrobial activity against various bacterial strains. For example, a novel pyrazole derivative exhibited significant antibacterial effects against Gram-positive bacteria . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Antidiabetic Activity : There are indications that pyrazole derivatives can also exhibit antidiabetic properties by acting as α-glucosidase inhibitors, which help manage blood sugar levels in diabetic patients .

Anticancer Research

A notable study synthesized a series of pyrazole derivatives and evaluated their anticancer activities. The results indicated that certain compounds effectively inhibited the growth of cancer cells at low micromolar concentrations. Specifically, derivatives with electron-donating groups showed enhanced activity against breast cancer cells .

CompoundCell LineIC50 (µM)
AMDA-MB-23115
BHepG210
CA54920

Anti-inflammatory Studies

In another study focusing on anti-inflammatory activities, several pyrazole derivatives were tested for their ability to inhibit COX enzymes. The most potent compounds demonstrated IC50 values lower than those of traditional NSAIDs:

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)
D2530
E1535

Antimicrobial Evaluation

Research highlighted the antimicrobial efficacy of the compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Q & A

Q. How to analyze polymorphic forms and their impact on bioavailability?

  • Methodological Answer :

Polymorph screening : Use solvent crystallization gradients (e.g., ethyl acetate/hexane).

Characterization : PXRD, DSC, and dynamic vapor sorption (DVS) to identify stable forms.

Bioavailability : Compare dissolution rates of polymorphs in simulated gastric fluid.

  • SHELX refinement of SCXRD data can distinguish subtle lattice differences affecting solubility .

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